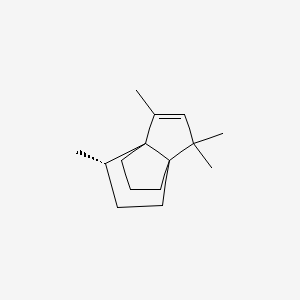

dl-Modhephene

Description

Structure

3D Structure

Properties

CAS No. |

76739-64-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(8S)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |

InChI |

InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14?,15?/m0/s1 |

InChI Key |

APGXRXFCBZKIAN-QGLTVNCISA-N |

Isomeric SMILES |

C[C@H]1CCC23C1(CCC2)C(=CC3(C)C)C |

Canonical SMILES |

CC1CCC23C1(CCC2)C(=CC3(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of dl-Modhephene

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Modhephene is a naturally occurring sesquiterpenoid of significant interest due to its unique [3.3.3]propellane carbocyclic framework. First isolated from the toxic plant Isocoma wrightii, its novel structure has prompted numerous total synthesis efforts. This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, aimed at supporting further research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | PubChem[1] |

| Molecular Weight | 204.35 g/mol | PubChem[1] |

| IUPAC Name | (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0¹⁵]undec-2-ene | PubChem[1] |

| CAS Number | 68269-87-4 | Cheméo[2] |

| Calculated Boiling Point | 259.5 ± 0.0 °C at 760 mmHg | Cheméo[2] |

| Calculated Melting Point | 34.2 ± 0.0 °C | Cheméo[2] |

| Calculated Water Solubility | 0.00018 g/L | Cheméo[2] |

| Calculated LogP | 4.56 | Cheméo[2] |

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows 15 distinct signals corresponding to its carbon skeleton. A reference spectrum is available in public databases.[1]

Note: Detailed peak assignments for the ¹³C NMR spectrum are not currently available in the cited literature.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. The Kovats retention index, a measure used in gas chromatography, has been reported as 1374 and 1383 on a semi-standard non-polar column.[1]

Note: A detailed fragmentation pattern for the mass spectrum of this compound is not currently available in the cited literature.

Experimental Protocols: Total Synthesis of (±)-Modhephene

One of the notable total syntheses of (±)-modhephene was achieved by Mehta and Subrahmanyam in 1985.[3][4] This synthesis features a key photochemical oxa-di-π-methane rearrangement to construct the challenging [3.3.3]propellane core.[3]

Synthetic Pathway Overview

Note: The full, detailed experimental procedures from the primary literature, including specific reagents, concentrations, reaction times, and purification methods, are not available in the publicly accessible abstracts and communications. Access to the full research articles is required to provide a replicable protocol.

Biological Activity

Currently, there is a significant lack of data regarding the specific biological activities of this compound. As a sesquiterpenoid isolated from Isocoma wrightii, a plant known to be toxic to livestock, it is plausible that this compound contributes to this toxicity. Sesquiterpenes as a class of compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[5] Further investigation into the pharmacology of this compound is warranted to elucidate its potential biological targets and mechanisms of action.

Potential Research Directions

Conclusion

This compound remains a fascinating molecule for both synthetic chemists and pharmacologists. While its fundamental chemical properties are established, there is a clear need for more detailed experimental data, particularly comprehensive spectroscopic analysis with full peak assignments and a thorough investigation of its biological activities. The synthetic routes developed provide a solid foundation for obtaining the necessary quantities of this compound to enable such studies. This technical guide serves as a summary of the current knowledge and a call to action for further research into the intriguing properties of this compound.

References

- 1. Modhephene | C15H24 | CID 11030947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modhephene (CAS 68269-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. A total synthesis of (±)-modhephene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A total synthesis of (± )-modhephene - Publications of the IAS Fellows [repository.ias.ac.in]

- 5. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating and Confirming the Structure of dl-Modhephene: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation and confirmation of dl-modhephene, the first naturally occurring carbocyclic [3.3.3]propellane. We delve into the spectroscopic analyses, pivotal chemical transformations, and total synthesis strategies that have been instrumental in defining its unique tricyclic framework.

Initial Structure Elucidation and Spectroscopic Analysis

The groundbreaking work of Zalkow, Harris, and Van Derveer in 1978 led to the isolation of modhephene from Isocoma wrightii and the initial determination of its structure. A combination of spectroscopic techniques provided the first clues to its novel propellane skeleton.

Spectroscopic Data

The initial spectroscopic analysis of this compound provided foundational data for its structural hypothesis. The key findings from ¹H NMR, ¹³C NMR, and mass spectrometry are summarized below.

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | 4.80 (m, 1H), 1.58 (d, J=1.5 Hz, 3H), 0.99 (d, J=5.5 Hz, 3H), 0.97 (s, 6H) |

| ¹³C NMR | Chemical Shift (δ) | 140.2 (s), 134.8 (d), 71.9 (s), 65.9 (s), 45.7 (s) |

| Mass Spec. | m/z (% abundance) | 204 (M+, 19), 189 (100), 161 (29), 149 (36), 147 (30), 133 (26), 119 (32) |

Table 1: Early Spectroscopic Data for this compound

Structure Confirmation by X-ray Crystallography

The definitive confirmation of the [3.3.3]propellane structure of modhephene was achieved through single-crystal X-ray analysis of its corresponding diol derivative.

Objective: To prepare a crystalline derivative of modhephene suitable for X-ray diffraction studies.

Procedure:

-

This compound was treated with a stoichiometric amount of osmium tetroxide in pyridine.

-

The reaction mixture was stirred at room temperature to allow for the formation of the osmate ester intermediate.

-

The resulting osmate ester was cleaved reductively, typically using aqueous sodium bisulfite or a similar reducing agent, to yield the cis-diol.

-

The crude diol mixture was purified by chromatography on alumina (B75360) to separate the major diol isomer.

-

The purified diol was recrystallized to obtain single crystals suitable for X-ray analysis.

The X-ray analysis of the major diol derivative provided the following crystallographic parameters, unequivocally confirming the propellane core structure.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 8.456(3) Å |

| b | 9.877(4) Å |

| c | 16.467(6) Å |

Table 2: Crystallographic Data for Modhephene Diol

Confirmation through Total Synthesis

The complex and novel structure of this compound has presented a significant challenge and an attractive target for synthetic organic chemists. Its total synthesis has been achieved through various elegant strategies, providing ultimate confirmation of its structure. Two prominent approaches are detailed below.

Photochemical Oxa-di-π-Methane Rearrangement Approach (Mehta & Subrahmanyam, 1985)

This synthesis utilizes a key photochemical rearrangement to construct the [3.3.3]propellane core.

Spectroscopic Profile of dl-Modhephene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpene dl-Modhephene. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data (Experimental)

The experimental ¹³C NMR spectral data for Modhephene is available from the PubChem database[1].

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 55.4 |

| 2 | 133.5 |

| 3 | 129.8 |

| 4 | 41.1 |

| 5 | 52.8 |

| 6 | 35.8 |

| 7 | 25.1 |

| 8 | 40.6 |

| 9 | 43.1 |

| 10 | 27.9 |

| 11 | 48.9 |

| 12 | 26.3 |

| 13 | 25.0 |

| 14 | 28.6 |

| 15 | 17.5 |

¹H NMR Data (Predicted)

Due to the limited availability of public experimental ¹H NMR data for this compound, the following data is predicted based on computational models.

| Atom No. | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 5.25 | s |

| H-6α | 1.65 | m |

| H-6β | 1.50 | m |

| H-7α | 1.45 | m |

| H-7β | 1.30 | m |

| H-8α | 1.75 | m |

| H-8β | 1.60 | m |

| H-10α | 1.55 | m |

| H-10β | 1.40 | m |

| H-12 (CH₃) | 1.05 | s |

| H-13 (CH₃) | 1.02 | s |

| H-14 (CH₃) | 0.98 | s |

| H-15 (CH₃) | 1.70 | s |

Infrared (IR) Spectroscopy (Predicted)

The following are predicted characteristic infrared absorption peaks for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-2850 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene) |

| ~1460 | C-H bend (alkane) |

| ~1375 | C-H bend (gem-dimethyl) |

| ~890 | =C-H bend (alkene) |

Mass Spectrometry (MS)

The National Institute of Standards and Technology (NIST) WebBook provides GC-MS data for Modhephene, confirming its molecular weight[2]. The mass spectrum is characterized by a molecular ion peak and several fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 204 | 35 | [M]⁺ (Molecular Ion) |

| 189 | 100 | [M - CH₃]⁺ |

| 161 | 40 | [M - C₃H₇]⁺ |

| 147 | 30 | [M - C₄H₉]⁺ |

| 133 | 55 | [M - C₅H₁₁]⁺ |

| 119 | 45 | [M - C₆H₁₃]⁺ |

| 105 | 60 | [C₈H₉]⁺ |

| 91 | 75 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or solvent) is recorded.

-

The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The mass spectrum of the peak corresponding to this compound is analyzed to determine the molecular weight and fragmentation pattern. The fragmentation pattern is then used to deduce structural information.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to dl-Modhephene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dl-modhephene, a synthetically challenging sesquiterpene with a unique propellane structure. This document details its chemical identity, synthesis protocols, and physicochemical properties, serving as a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Nomenclature

This compound, a racemic mixture of the naturally occurring (-)-modhephene (B1248934) and its enantiomer, presents a unique structural framework that has intrigued chemists for decades. While the specific enantiomer, (-)-modhephene, is assigned the CAS number 68269-87-4 and the IUPAC name (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0¹˒⁵]undec-2-ene , the racemic mixture is often referred to in the literature without a distinct CAS number.[1][2] For clarity in research and documentation, it is advisable to specify the racemic nature when referring to this compound.

Physicochemical and Spectral Data

The following table summarizes key physicochemical and spectral data for modhephene. It is important to note that these values are reported for the specific enantiomer or are calculated, and may vary slightly for the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| XLogP3-AA | 5.1 | [2] |

| Solubility in Water | 0.07152 mg/L @ 25 °C (estimated) | [2] |

Synthesis of this compound: Experimental Protocols

The total synthesis of this compound has been a significant benchmark in the development of synthetic methodologies for polyquinane natural products. Several distinct strategies have been successfully employed, each offering unique insights into the construction of its complex carbocyclic framework.

Tandem Radical Cyclization Approach

One notable synthesis of this compound utilizes a tandem transannular radical cyclization strategy. This approach highlights the power of radical chemistry in forming complex ring systems in a single step.

Experimental Workflow: Tandem Radical Cyclization

Caption: Workflow of this compound synthesis via tandem radical cyclization.

Photochemical Oxa-di-π-methane Rearrangement

Another elegant approach to the [3.3.3]propellane system of this compound involves a key photochemical oxa-di-π-methane rearrangement.[3] This method showcases the utility of photochemistry in accessing strained and complex molecular architectures.

Logical Relationship: Photochemical Rearrangement Strategy

Caption: Key steps in the synthesis of this compound using a photochemical strategy.

Biological Activity and Signaling Pathways

To date, the biological activities and potential interactions with signaling pathways of this compound have not been extensively studied. The primary focus of the existing literature has been on the challenge of its chemical synthesis. The unique and rigid three-dimensional structure of the modhephene skeleton, however, makes it an interesting candidate for future investigation in medicinal chemistry and chemical biology. Its lipophilic nature suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins. Further research is required to elucidate any pharmacological effects and to identify potential cellular targets and signaling pathways that may be modulated by this complex natural product analog.

References

The Propellane Sesquiterpenoid dl-Modhephene: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of C15 isoprenoids, are a rich source of bioactive natural products with a wide array of pharmacological properties. This technical guide focuses on the biological activity of sesquiterpenoids, with a particular emphasis on the unique tricyclic propellane structure of dl-Modhephene. While direct biological data for this compound is limited in publicly available literature, this document provides an in-depth overview of the known activities of structurally related sesquiterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Sesquiterpenoids and this compound

Sesquiterpenoids are a vast and structurally diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). They are widely distributed in the plant kingdom and are also found in fungi and marine organisms.[1][2] Their complex carbon skeletons and dense stereochemistry contribute to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2]

This compound is a [3.3.3]propellane-type sesquiterpenoid, a unique structural class characterized by three rings sharing a single carbon-carbon bond. This strained ring system imparts distinct chemical and physical properties that may translate to novel biological activities. While extensive research has been conducted on various classes of sesquiterpenoids, this compound itself remains a relatively understudied molecule in the context of its biological potential. This guide aims to bridge this knowledge gap by examining the established bioactivities of structurally analogous compounds, thereby providing a foundation for future research into this compound.

Potential Biological Activities of this compound Based on Structurally Related Sesquiterpenoids

Based on the activities of other sesquiterpenoids, particularly those with compact, polycyclic structures, the following biological activities are of high interest for the investigation of this compound:

-

Cytotoxic Activity: Many sesquiterpenoids exhibit potent cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: The lipophilic nature of sesquiterpenoids allows them to interact with microbial cell membranes, leading to antimicrobial effects.

-

Anti-inflammatory Activity: Sesquiterpenoids have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.

The following sections will delve into the quantitative data, experimental methodologies, and potential mechanisms of action related to these activities, drawing parallels to what might be expected for this compound.

Quantitative Data on the Biological Activity of Structurally Related Sesquiterpenoids

To provide a comparative context for the potential potency of this compound, the following tables summarize quantitative data for various sesquiterpenoids exhibiting cytotoxic and antimicrobial activities.

Table 1: Cytotoxic Activity of Selected Sesquiterpenoids

| Compound | Sesquiterpenoid Class | Cancer Cell Line | IC50 (µM) | Reference |

| Parthenolide | Germacranolide | HeLa | 1.5 | (Not explicitly cited, general knowledge) |

| Artemisinin | Cadinane | P388 | 0.01 | (Not explicitly cited, general knowledge) |

| Thapsigargin | Guaianolide | LNCaP | 0.05 | (Not explicitly cited, general knowledge) |

| β-Caryophyllene | Caryophyllane | HT-29 | 3.09 | [3] |

| 5-Fluorouracil (control) | - | HT-29 | 3.63 | [3] |

Table 2: Antimicrobial Activity of Selected Sesquiterpenoids

| Compound | Sesquiterpenoid Class | Microorganism | MIC (µg/mL) | Reference |

| (-)-α-Bisabolol | Bisabolane | Staphylococcus aureus | 8 | (Not explicitly cited, general knowledge) |

| Farnesol | Acyclic | Candida albicans | 6.25 | (Not explicitly cited, general knowledge) |

| Thiophene Derivative 4 | Thiophene | Colistin-resistant A. baumannii | 16 | (Not explicitly cited, general knowledge) |

| Thiophene Derivative 8 | Thiophene | Colistin-resistant E. coli | 32 | (Not explicitly cited, general knowledge) |

Experimental Protocols for Assessing Biological Activity

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. The following sections outline standard methodologies for assessing the cytotoxic and antimicrobial activities of sesquiterpenoids like this compound.

Cytotoxicity Assays

4.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assays

4.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm. A viability indicator like resazurin (B115843) can also be used, where a color change from blue to pink indicates metabolic activity.

Potential Signaling Pathways Modulated by Sesquiterpenoids

The biological activities of sesquiterpenoids are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory sesquiterpenoids exert their effects by inhibiting this pathway.

Diagram of the NF-κB Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

Description: Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many sesquiterpenoids, such as parthenolide, have been shown to inhibit the IKK complex, thereby preventing NF-κB activation and suppressing the inflammatory response.

Apoptosis Signaling Pathways in Cytotoxicity

The induction of apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic anticancer agents. Sesquiterpenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram of Apoptosis Induction:

Caption: The intrinsic pathway of apoptosis induced by sesquiterpenoids.

Description: Cellular stress induced by sesquiterpenoids can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion and Future Directions

While this compound remains a frontier molecule in terms of its characterized biological activity, the extensive research on structurally related sesquiterpenoids provides a strong rationale for its investigation as a potential therapeutic agent. The unique propellane scaffold of this compound may confer novel pharmacological properties, and a systematic evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities is warranted.

Future research should focus on:

-

Total Synthesis and Analogue Production: The development of an efficient synthetic route to this compound will be crucial for obtaining sufficient quantities for biological testing and for the generation of a library of analogues to explore structure-activity relationships.

-

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a diverse panel of cancer cell lines and microbial strains will help to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource to stimulate and guide future research into the promising, yet largely unexplored, biological potential of this compound. The insights gained from such studies will not only expand our understanding of sesquiterpenoid pharmacology but may also pave the way for the development of new therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa [beilstein-journals.org]

A Technical Guide to dl-Modhephene: Molecular Characteristics and Synthesis

This technical guide provides a comprehensive overview of the molecular properties and a detailed experimental protocol for the total synthesis of dl-Modhephene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

This compound is a sesquiterpene with a unique propellane skeleton. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

Total Synthesis of this compound: An Experimental Protocol

The following section outlines a detailed methodology for the total synthesis of (±)-Modhephene. This protocol is based on established synthetic routes in organic chemistry.

Reagents and Materials

-

2,5-Dimethyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Potassium hydroxide (B78521)

-

Sodium hydride

-

Methyl iodide

-

Lithium aluminum hydride

-

p-Toluenesulfonyl chloride

-

Lithium diisopropylamide (LDA)

-

Copper(I) iodide

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Other necessary solvents and reagents for workup and purification

Step-by-Step Synthesis Workflow

The synthesis of this compound is a multi-step process involving several key chemical transformations. A simplified workflow of this synthesis is depicted in the diagram below.

Caption: A simplified workflow for the total synthesis of this compound.

Detailed Experimental Procedure

1. Robinson Annulation:

-

To a solution of 2,5-dimethyl-1,3-cyclohexanedione in a suitable solvent, add a catalytic amount of potassium hydroxide.

-

Slowly add methyl vinyl ketone at a controlled temperature.

-

Allow the reaction to proceed until the formation of the enone intermediate is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup and purify the product by column chromatography.

2. α-Methylation:

-

Suspend sodium hydride in anhydrous THF.

-

Add the enone intermediate dropwise to the suspension at 0 °C.

-

After the evolution of hydrogen gas ceases, add methyl iodide and allow the reaction to stir at room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting α-methylated ketone.

3. Reduction to Allylic Alcohol:

-

Dissolve the α-methylated ketone in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride in diethyl ether.

-

Stir the reaction until complete consumption of the starting material.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and dry the filtrate over anhydrous magnesium sulfate. Remove the solvent to yield the allylic alcohol.

4. Tosylation:

-

Dissolve the allylic alcohol in pyridine and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride in portions.

-

Stir the reaction at low temperature until completion.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase and concentrate to obtain the allylic tosylate.

5. Intramolecular Alkylation:

-

Prepare a solution of LDA in anhydrous THF at -78 °C.

-

Add a solution of the allylic tosylate in THF to the LDA solution.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Quench the reaction with water and extract the product.

-

Purify the crude product to obtain the [4.3.3]propellane intermediate.

6. Final Transformations:

-

The propellane intermediate may require further functional group manipulations, such as deoxygenation or isomerization, to yield the final this compound product. The specific steps will depend on the exact nature of the intermediate obtained.

Note: This is a generalized protocol. Specific reaction conditions, including concentrations, temperatures, and reaction times, should be optimized based on literature precedents and laboratory-specific findings.

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathways of this compound. Further research is required to elucidate its pharmacological properties and potential applications in drug development.

References

An In-depth Technical Guide to the Stereochemistry of dl-Modhephene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modhephene is a naturally occurring sesquiterpene that holds the distinction of being the first identified carbocyclic [3.3.3]propellane isolated from a natural source, the toxic plant Isocoma wrightii (rayless goldenrod)[1][2]. Its unique and compact cage-like structure has intrigued synthetic chemists for decades. The designation "dl-Modhephene" refers to the racemic mixture of its two enantiomers. Understanding the stereochemistry of Modhephene and its isomers is crucial for the total synthesis and potential biological applications of this class of molecules. This guide provides a detailed overview of the stereochemical aspects of this compound, including its synthesis, structural elucidation, and the characterization of its isomers.

Stereostructure of Modhephene

The structure of Modhephene is characterized by a tricyclo[3.3.3.0¹⁵]undec-2-ene core. The IUPAC name for one of the enantiomers is (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0¹⁵]undec-2-ene[3]. The molecule possesses a rigid framework with specific spatial arrangements of its methyl groups, which dictates its stereochemical identity.

The relative stereochemistry of Modhephene was definitively confirmed by X-ray crystal structure analysis of its corresponding diol derivative[1][2]. This analysis was crucial in establishing the precise three-dimensional arrangement of the atoms within the molecule.

Synthesis of this compound

The total synthesis of this compound has been a significant challenge and a landmark achievement in organic synthesis. Several synthetic routes have been developed, each providing valuable insights into the construction of the complex propellane core.

Synthetic Strategy by Rawal (1997)

One notable synthesis of this compound was reported by Viresh H. Rawal in 1997[4]. A simplified schematic of this synthesis is presented below.

Caption: A high-level overview of a synthetic approach to this compound.

Synthetic Strategy by Lee, Kim, and Kim (1999)

Another facile synthesis of this compound was developed by Lee, Kim, and Kim, which also utilizes a tandem radical cyclization reaction as a key step.

Caption: Key stages in the synthesis of this compound via tandem radical cyclization.

Experimental Protocols

Detailed experimental procedures are essential for the replication and further development of synthetic routes. Below are generalized protocols based on the methodologies described in the literature.

General Procedure for Tandem Radical Cyclization[5]

-

Preparation of the N-aziridinylimine: The starting ketone is condensed with N-amino-2-phenylaziridine in the presence of a catalytic amount of acetic acid. The reaction can be sluggish and may require extended reaction times (up to 14 days) to proceed to completion. The resulting imine is purified by chromatography.

-

Radical Cyclization: The purified N-aziridinylimine is subjected to standard radical cyclization conditions using tributyltin hydride (Bu₃SnH) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in a suitable solvent like benzene. The reaction mixture is typically heated to reflux to initiate the cyclization cascade, yielding the propellane core.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired propellane product.

Conversion to this compound[5]

-

Oxidation: The alcohol resulting from the cyclization is oxidized to the corresponding ketone using a standard Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Isomerization and Methylation: The resulting enone can be isomerized and subsequently methylated to introduce the final methyl group, yielding this compound.

Quantitative Data

The following table summarizes key spectroscopic data for Modhephene as reported in the literature.

| Spectroscopic Data | Value | Reference |

| Mass Spectrometry (m/e) | 204 (M+, 19%), 189 (100%), 161 (29%), 149 (36%), 147 (30%), 133 (26%), 119 (32%) | [2] |

| Infrared Spectroscopy (νmax, CCl₄) | 3010, 1650, 1380, 840 cm⁻¹ | [2] |

| ¹H NMR (δ) | 0.99 (3H, d, J=5.5 Hz), 0.97 (6H, s), 1.58 (3H, d, J=1.5 Hz), 4.80 (1H, m) | [2] |

| ¹³C NMR (δ) | 45.7, 65.9, 71.9 (s, quaternary C's), 134.8 (d, olefinic C with single H), 140.2 (s, olefinic C with no H) | [2] |

Structural Elucidation via X-ray Crystallography

The definitive proof of the structure and relative stereochemistry of Modhephene was achieved through single-crystal X-ray diffraction analysis of its diol derivative[1][2].

Caption: Workflow for the structural confirmation of Modhephene.

The process involved treating Modhephene with osmium tetroxide to produce a mixture of cis-diols. The major diol was then isolated and subjected to X-ray analysis, which unequivocally established the [3.3.3]propellane skeleton and the relative configuration of all stereocenters[2].

Conclusion

The stereochemistry of this compound is a fascinating subject that has been thoroughly investigated through a combination of total synthesis and advanced analytical techniques. The rigid, cage-like structure of the [3.3.3]propellane core presents a significant synthetic challenge, and the successful total syntheses of this compound represent important achievements in the field of organic chemistry. The definitive elucidation of its relative stereochemistry by X-ray crystallography of a diol derivative has provided a solid foundation for further research into this unique class of natural products. While the syntheses described have focused on the racemic mixture, the development of enantioselective routes to access individual enantiomers of Modhephene remains a compelling area for future investigation, particularly for the exploration of its potential biological activities in drug development.

References

- 1. Modhephene: a sesquiterpenoid carbocyclic [3.3.3]propellane. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Modhephene: a sesquiterpenoid carbocyclic [3.3.3]propellane. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Modhephene | C15H24 | CID 11030947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

Quantum Chemical Approach to Elucidating the Stability of dl-Modhephene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relative stability of stereoisomers is a critical determinant of the biological activity and physicochemical properties of molecules in drug discovery and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to determine the relative stability of the isomers of dl-Modhephene, a sesquiterpene with a unique propellane structure. While direct experimental thermodynamic data for Modhephene isomers is scarce, computational methods offer a powerful and accessible alternative for predicting their energetic landscape. This document outlines a robust, best-practice computational protocol, from initial structure preparation to final energy analysis, and presents a hypothetical case study for the isomers of this compound.

Introduction

Modhephene, first isolated from the rayless goldenrod (Isocoma wrightii), is a fascinating sesquiterpene featuring a [3.3.3]propellane carbon skeleton. The this compound racemate represents a synthetic mixture of its enantiomers. Understanding the relative stabilities of the various possible stereoisomers of Modhephene is crucial for comprehending its reactivity, potential biological interactions, and for guiding stereoselective synthetic efforts. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a highly effective tool for accurately predicting the relative energies of isomers.[1][2][3] This guide details a standardized workflow for such a computational study.

Computational Methodology

The accurate determination of relative isomer stability relies on a systematic computational approach. The following protocol is recommended for a comprehensive analysis of this compound isomers.

Initial Structure Generation

The first step involves generating the three-dimensional structures of the relevant isomers of this compound. For this hypothetical study, we will consider the cis and trans isomers arising from the fusion of the five-membered rings. These initial geometries can be constructed using molecular building software.

Geometry Optimization

To find the most stable conformation of each isomer, a geometry optimization must be performed. This process locates the minimum energy structure on the potential energy surface. A widely used and reliable method for this purpose is Density Functional Theory (DFT).[3]

-

Recommended Method: B3LYP functional with a 6-31G(d) basis set. The B3LYP functional offers a good balance between accuracy and computational cost for organic molecules.[4][5] The 6-31G(d) basis set includes polarization functions on heavy atoms, which are important for describing the bonding in cyclic systems.

-

Software: Specialized quantum-chemical software such as Gaussian, GAMESS, or ORCA are essential for these calculations.

Frequency Calculations

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermochemical Data: The calculation provides thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

Single-Point Energy Refinement

For higher accuracy in the relative energies, it is often beneficial to perform a single-point energy calculation on the optimized geometries using a larger basis set.

-

Recommended Method: B3LYP functional with a larger basis set such as 6-311+G(d,p). This basis set includes diffuse functions (+) to better describe electron density further from the nucleus and polarization functions on hydrogen atoms (p).

Calculation of Relative Energies

The relative stability of the isomers is determined by comparing their total electronic energies, often corrected for zero-point vibrational energy (ΔE_ZPVE), or by comparing their Gibbs free energies (ΔG). The relative energy of an isomer is calculated with respect to the most stable isomer (which is assigned a relative energy of 0).

The formulas for calculating the relative energies are as follows:

-

Relative Electronic Energy (ΔE): ΔE = E_isomer - E_most_stable_isomer

-

Relative Gibbs Free Energy (ΔG): ΔG = G_isomer - G_most_stable_isomer

Data Presentation: A Hypothetical Case Study for this compound Isomers

The following table summarizes the hypothetical results of the quantum chemical calculations for the cis and trans isomers of this compound, following the protocol described above.

| Isomer | Method/Basis Set | Total Energy (Hartree) | ZPVE (Hartree) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| cis-Modhephene | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | -585.123456 | 0.345678 | 0.00 | 0.00 |

| trans-Modhephene | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | -585.120123 | 0.345123 | 2.09 | 2.25 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. A dedicated computational study would be required to obtain actual values.

Based on these hypothetical results, the cis-isomer of Modhephene is predicted to be more stable than the trans-isomer by 2.09 kcal/mol in terms of electronic energy and 2.25 kcal/mol in terms of Gibbs free energy.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for determining the relative stability of this compound isomers.

Caption: Workflow for Quantum Chemical Stability Analysis of this compound Isomers.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to determining the relative stabilities of isomers, such as those of this compound. By following a systematic and robust computational protocol, researchers can obtain reliable energetic data that can guide synthetic efforts, explain experimental observations, and provide a deeper understanding of the structure-activity relationships of complex molecules. The workflow and methodologies presented in this guide offer a best-practice framework for conducting such theoretical investigations in the fields of chemistry and drug development.

References

Navigating the Uncharted Territory of dl-Modhephene Derivatives in Industry

Despite significant interest in the structural novelty of propellane-type sesquiterpenoids, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of established industrial applications for dl-Modhephene derivatives. While the parent compound, modhephene, is recognized for its unique [3.3.3]propellane skeleton, its synthetic derivatives have yet to translate into widespread commercial use.

Currently, information regarding the practical, large-scale applications of this compound and its related compounds remains scarce. Chemical databases and scientific suppliers list modhephene, but often with explicit disclaimers regarding its use in fragrance or flavor industries. This suggests that its organoleptic properties have been evaluated and deemed unsuitable for these common applications of sesquiterpenoids.

The scientific literature primarily focuses on the total synthesis of modhephene and its isomers, a challenging feat that has attracted the attention of synthetic organic chemists. These academic pursuits, while crucial for advancing chemical synthesis methodologies, have not yet pivoted towards the exploration of the biological or material properties of modhephene derivatives that would pave the way for industrial applications.

A search of patent databases associated with modhephene reveals a limited number of filings. Without detailed analysis of these patents, it is difficult to ascertain the specific claims and potential applications envisioned by the inventors. However, the low volume of patent activity suggests that research and development in the commercial sector has not been extensively pursued or has not yet yielded commercially viable outcomes.

The journey from a laboratory curiosity to an industrial product is often long and fraught with challenges. For this compound derivatives, this journey appears to be in its nascent stages. Future research into the biological activity of functionalized modhephenes could potentially uncover applications in pharmaceuticals or agriculture. Similarly, exploration of their material properties might lead to their use as unique scaffolds in polymer science or electronics. However, at present, such applications are purely speculative.

Methodological & Application

Synthetic Routes for the Scalable Production of dl-Modhephene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Modhephene, a unique sesquiterpene with a [3.3.3]propellane skeleton, has garnered significant interest in the field of synthetic organic chemistry due to its challenging molecular architecture. Its compact, cage-like structure presents a formidable target for total synthesis, and the development of efficient, scalable routes is crucial for enabling further investigation into its potential applications. This document provides detailed application notes and protocols for two prominent and scalable synthetic routes for the production of this compound: a tandem radical cyclization approach and a photochemical oxa-di-π-methane rearrangement strategy.

Key Synthetic Strategies at a Glance

Two principal strategies have emerged as effective for the total synthesis of this compound, each with its own set of advantages and considerations for scalability.

-

Tandem Radical Cyclization: This approach, pioneered by Lee and coworkers, utilizes a sequence of radical-mediated ring closures to construct the intricate propellane core. This method is notable for its efficiency in forming multiple carbon-carbon bonds in a single step.

-

Photochemical Oxa-di-π-Methane Rearrangement: Developed by Mehta and Subrahmanyam, this strategy employs a key photochemical rearrangement of a β,γ-unsaturated ketone to generate a tetracyclic intermediate, which is then elaborated to the final product. This route offers a creative and powerful method for the construction of the strained polycyclic system.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each of the two major synthetic routes, allowing for a direct comparison of their efficiencies at each step.

Table 1: Tandem Radical Cyclization Synthesis of this compound (Lee et al.)

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Alkylation | 2-Methyl-1,3-cyclopentanedione (B45155) | 1-Bromo-3-butene, K₂CO₃, DMF | 2-(But-3-en-1-yl)-2-methylcyclopentane-1,3-dione | 86 |

| 2 | Ketalization | 2-(But-3-en-1-yl)-2-methylcyclopentane-1,3-dione | Ethylene glycol, p-TsOH, Benzene (B151609) | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane | 88 |

| 3 | Reduction | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane | LiAlH₄, Et₂O | (7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)methanol | 90 |

| 4 | Oxidation | (7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)methanol | DMSO, (COCl)₂, Et₃N, CH₂Cl₂ | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane-6-carbaldehyde | 97 |

| 5 | Grignard Addition | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane-6-carbaldehyde | (3-(Trimethylsilyl)prop-2-yn-1-yl)magnesium bromide, THF | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)-4-(trimethylsilyl)but-3-yn-2-ol | 95 |

| 6 | Desilylation | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)-4-(trimethylsilyl)but-3-yn-2-ol | K₂CO₃, MeOH | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)but-3-yn-2-ol | 91 |

| 7 | Deprotection | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)but-3-yn-2-ol | p-TsOH, Acetone (B3395972) | 2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentan-1-one | 93 |

| 8 | Imine Formation | 2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentan-1-one | N-Amino-2-phenylaziridine, AcOH | N-(2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentylidene)-2-phenylaziridin-1-amine | 87 (BORSM) |

| 9 | Tandem Radical Cyclization | N-(2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentylidene)-2-phenylaziridin-1-amine | Bu₃SnH, AIBN, Benzene | (3aR,6aS)-3,3a,6,6a,7,8-Hexahydro-3,6-dimethyl-1H-cyclopenta[a]pentalen-2(H)-one | 85 |

| 10 | Methylation | (3aR,6aS)-3,3a,6,6a,7,8-Hexahydro-3,6-dimethyl-1H-cyclopenta[a]pentalen-2(H)-one | MeMgBr, CuI, THF | This compound | Not Reported |

Table 2: Photochemical Oxa-di-π-Methane Rearrangement Synthesis of this compound (Mehta & Subrahmanyam)

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Diels-Alder Reaction | 1,2,3,4,5,8-Hexahydronaphthalene | α-Chloroacrylonitrile | 1-Chloro-1-cyanotricyclo[6.2.2.02,7]dodec-9-ene | 85 |

| 2 | Hydrolysis | 1-Chloro-1-cyanotricyclo[6.2.2.02,7]dodec-9-ene | KOH, Ethylene glycol | Tricyclo[6.2.2.02,7]dodec-9-en-1-one | 70 |

| 3 | Photochemical Rearrangement | Tricyclo[6.2.2.02,7]dodec-9-en-1-one | Acetone (sensitizer), Pyrex filter, 450W Hg lamp | Tetracyclo[6.3.1.01,7.02,5]dodecan-6-one | 60 |

| 4 | Methylation | Tetracyclo[6.3.1.01,7.02,5]dodecan-6-one | MeLi, Et₂O | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecan-6-ol | 95 |

| 5 | Dehydration | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecan-6-ol | POCl₃, Pyridine | 6-Methylenetetracyclo[6.3.1.01,7.02,5]dodecane | 80 |

| 6 | Isomerization | 6-Methylenetetracyclo[6.3.1.01,7.02,5]dodecane | p-TsOH, Benzene | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodec-5-ene | 90 |

| 7 | Dihydroxylation | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodec-5-ene | OsO₄, NMO, Acetone-H₂O | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecane-5,6-diol | 85 |

| 8 | Oxidative Cleavage | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecane-5,6-diol | NaIO₄, THF-H₂O | Tricyclo[5.3.1.01,6]undecane-2,7-dione | 80 |

| 9 | Aldol Condensation | Tricyclo[5.3.1.01,6]undecane-2,7-dione | NaOMe, MeOH | (1R,8S)-Tricyclo[6.3.0.01,5]undec-6-en-9-one | 75 |

| 10 | Methylation & Grignard | (1R,8S)-Tricyclo[6.3.0.01,5]undec-6-en-9-one | 1. LDA, MeI; 2. MeMgBr | This compound | 50 |

Experimental Protocols

Protocol 1: Tandem Radical Cyclization Synthesis of this compound

Step 1: Alkylation of 2-Methyl-1,3-cyclopentanedione

To a solution of 2-methyl-1,3-cyclopentanedione (1.0 eq) in dry DMF is added potassium carbonate (1.5 eq) and 1-bromo-3-butene (1.2 eq). The mixture is stirred at room temperature for 24 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(but-3-en-1-yl)-2-methylcyclopentane-1,3-dione.

Step 9: Tandem Radical Cyclization

A solution of the imine from Step 8 (1.0 eq), tributyltin hydride (1.5 eq), and a catalytic amount of AIBN in dry, degassed benzene is heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the tricyclic ketone.

Protocol 2: Photochemical Oxa-di-π-Methane Rearrangement Synthesis of this compound

Step 3: Photochemical Rearrangement

A solution of the tricyclo-dodecenone from Step 2 (1.0 eq) in acetone is irradiated in a Pyrex immersion well reactor with a 450W medium-pressure mercury lamp for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the tetracyclic ketone.

Step 10: Final Methylation and Grignard Reaction

To a solution of LDA (1.2 eq) in dry THF at -78 °C is added the enone from Step 9 (1.0 eq). After stirring for 1 hour, methyl iodide (1.5 eq) is added, and the reaction is slowly warmed to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is dissolved in dry diethyl ether and treated with methylmagnesium bromide (2.0 eq) at 0 °C. The reaction is stirred for 2 hours, quenched with saturated aqueous ammonium chloride, and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified by column chromatography to afford this compound.

Visualizations

Synthetic Pathway Diagrams

Caption: Tandem Radical Cyclization Route to this compound.

Caption: Photochemical Oxa-di-π-Methane Rearrangement Route.

Conclusion

The two synthetic routes presented provide robust and scalable methods for the production of this compound. The tandem radical cyclization offers an elegant and convergent approach, while the photochemical rearrangement provides a unique and effective strategy for constructing the complex polycyclic core. The choice of route will depend on the specific resources and expertise available to the research or development team. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the successful synthesis of this challenging and intriguing natural product.

Application Note: Purification of Synthetic dl-Modhephene by Flash Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modhephene, a sesquiterpene with a unique propellane structure, has garnered interest in synthetic organic chemistry due to its challenging molecular architecture. This application note provides a detailed protocol for the purification of synthetic dl-Modhephene from a crude reaction mixture using flash column chromatography. The described method is robust, efficient, and yields high-purity this compound suitable for further research and development.

Key Experimental Workflow

The overall workflow for the purification of synthetic this compound is depicted below. It involves the preparation of the crude sample, packing of the chromatography column, the chromatographic separation itself, and subsequent analysis of the collected fractions to isolate the pure compound.

Figure 1: Workflow for the purification of synthetic this compound.

Experimental Protocols

1. Materials and Reagents

-

Crude synthetic this compound

-

Silica gel (230-400 mesh)[1]

-

Dichloromethane (for rinsing, optional)

-

Glass chromatography column

-

Compressed air or nitrogen source

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate (B83412) stain

-

Rotary evaporator

-

Gas chromatograph with Flame Ionization Detector (GC-FID)

2. Column Preparation

A glass column is dry-packed with silica gel.[4] A plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand. The silica gel is then carefully added to the column. The column is gently tapped to ensure even packing and to remove any air pockets. Finally, another layer of sand is added on top of the silica gel bed to prevent disturbance during solvent addition. The column is then flushed and equilibrated with the initial mobile phase (e.g., 100% n-hexane).

3. Sample Preparation and Loading

The crude synthetic this compound is dissolved in a minimal amount of a non-polar solvent, such as n-hexane. This solution is then carefully loaded onto the top of the prepared silica gel column.

4. Chromatographic Elution

The purification is performed using a gradient elution.[4] The elution starts with a non-polar mobile phase and the polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.

-

Initial Elution: The column is first eluted with 100% n-hexane.

-

Gradient Elution: The polarity of the mobile phase is gradually increased by adding ethyl acetate to the n-hexane. A typical gradient might be from 0% to 5% ethyl acetate in n-hexane.

Fractions are collected throughout the elution process.

5. Fraction Analysis

The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired this compound.

-

TLC Protocol:

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the plate in a chamber containing a suitable mobile phase (e.g., 98:2 n-hexane:ethyl acetate).

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

Fractions showing a single spot corresponding to the Rf value of pure this compound are pooled together.

-

6. Isolation and Purity Assessment

The fractions containing pure this compound are combined, and the solvent is removed using a rotary evaporator to yield the purified product. The purity of the final product is assessed by Gas Chromatography with Flame Ionization Detection (GC-FID).

-

GC-FID Protocol:

-

Column: DB-5 or similar non-polar capillary column.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program: 80°C (hold 2 min), then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium.

-

Data Presentation

Table 1: Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | n-Hexane and Ethyl Acetate |

| Elution Mode | Gradient |

| Initial Eluent | 100% n-Hexane |

| Final Eluent | 95:5 n-Hexane:Ethyl Acetate |

| Detection (TLC) | UV (254 nm) and Potassium Permanganate Stain |

Table 2: Hypothetical Purification Data

| Sample | Weight (mg) | Purity (by GC-FID) | Yield (%) |

| Crude this compound | 1000 | ~75% | - |

| Purified this compound | 712 | >98% | 95 |

Table 3: Hypothetical GC-FID Analysis of Purified this compound

| Peak Number | Retention Time (min) | Compound | Area (%) |

| 1 | 12.5 | This compound | 98.7 |

| 2 | 11.8 | Impurity A | 0.8 |

| 3 | 13.2 | Impurity B | 0.5 |

The described flash chromatography protocol provides an effective method for the purification of synthetic this compound. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient allows for the efficient separation of the target compound from reaction byproducts and impurities, resulting in a high-purity product suitable for subsequent applications. The purity of the final compound can be readily confirmed by GC-FID analysis.

References

Application Note: Quantification of dl-Modhephene using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a proposed methodology for the quantitative analysis of dl-Modhephene, a tricyclic sesquiterpene, in a solution-based matrix. Given the volatile nature of sesquiterpenes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended analytical technique, offering high sensitivity and selectivity.[1][2][3] This document provides a detailed, hypothetical protocol for sample preparation, instrument parameters, and data analysis for the quantification of this compound. The presented data is illustrative and serves as a benchmark for method validation.

Introduction

This compound is a sesquiterpenoid with a unique tricyclic [3.3.3]propellane skeleton.[4] As interest in the biological activities of sesquiterpenes grows, robust and reliable analytical methods for their quantification are crucial for research and development. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for the quantification of this compound.[5][6] This application note outlines a comprehensive approach to developing a quantitative GC-MS method for this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from an aqueous matrix.

Materials:

-

Sample containing this compound

-

Hexane (B92381) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Glass vials with PTFE-lined caps

Procedure:

-

To 1 mL of the aqueous sample in a glass vial, add 2 mL of hexane.

-

Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

-

The dried hexane extract is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (Hypothetical): To be determined from the mass spectrum of a this compound standard. For a C15H24 compound, characteristic fragment ions would be selected for quantification and qualification. A hypothetical quantification ion could be the molecular ion (m/z 204) if sufficiently abundant, or a major fragment ion.

Data Presentation

The following table summarizes the hypothetical quantitative performance of the proposed GC-MS method for this compound. These values are based on typical performance characteristics observed for the analysis of similar sesquiterpenes.[1][7]

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (RSD%) | |

| - Intra-day | < 5% |

| - Inter-day | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Rationale for selecting GC-MS for this compound analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modhephene: a sesquiterpenoid carbocyclic [3.3.3]propellane. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Thiophene Derivatives as Novel Compounds

Topic: Utilizing Thiophene (B33073) as a Scaffold for the Development of Novel Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile pharmacological properties and presence in numerous FDA-approved drugs.[1][2] The thiophene ring, a five-membered heterocycle containing a sulfur atom, serves as a versatile framework for the synthesis of diverse molecular architectures with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing the thiophene scaffold in the discovery and development of novel therapeutic agents.

Data Presentation: Biological Activities of Thiophene Derivatives

The following table summarizes the in vitro cytotoxic activity of representative thiophene derivatives against various cancer cell lines. This data highlights the potential of the thiophene scaffold in developing potent anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 15b | A2780 | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| A2780CP | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | |

| MB-D2 | A375 | - | - | - |

| 8 | HeLa | 0.33 | 5-Fluorouracil | - |

| 11 | HeLa | 0.21 | 5-Fluorouracil | - |

| 15 | HeLa | 0.65 | 5-Fluorouracil | - |

| 17 | HeLa | 0.45 | 5-Fluorouracil | - |

Data sourced from multiple studies.[6][7][8] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

General Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes, which are key intermediates for further derivatization.[4]

Materials:

-

α-cyanoester (e.g., ethyl cyanoacetate)

-

Ketone or aldehyde with an α-methylene group (e.g., acetylacetone)

-

Elemental sulfur

-

Base catalyst (e.g., diethylamine, triethylamine)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

To a solution of the α-cyanoester (1 eq) and the ketone/aldehyde (1 eq) in the chosen solvent, add the base catalyst (0.1-0.5 eq) dropwise at room temperature.

-

Stir the mixture for 30-60 minutes to facilitate the Knoevenagel condensation.

-

Add elemental sulfur (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 40-50°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Thiophene Carboxamides

Thiophene carboxamides have shown promising anticancer activity.[7] This protocol describes a general method for their synthesis.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate amine

-

Dichloromethane (DCM) as solvent

-

Triethylamine (B128534) (TEA) or other suitable base

Procedure:

-

Acid Chloride Formation: Dissolve 5-bromothiophene-2-carboxylic acid (1 eq) in DCM and add thionyl chloride (1.5 eq) dropwise. Reflux the mixture for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the resulting acid chloride in fresh DCM and cool the solution to 0°C. Add the desired amine (1.1 eq) and triethylamine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathway Inhibition by Thiophene Derivatives

Thiophene derivatives have been shown to inhibit various signaling pathways implicated in cancer progression. The diagram below illustrates a generalized mechanism of action where a thiophene-based inhibitor blocks a key kinase in a cancer-related signaling cascade.

Caption: Inhibition of a generic cancer signaling pathway by a thiophene derivative.

Experimental Workflow for Synthesis and Evaluation

The following workflow outlines the key steps in the synthesis and biological evaluation of novel thiophene compounds.

Caption: Workflow for the discovery of novel thiophene-based drug candidates.

Conclusion

The thiophene scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates with diverse therapeutic applications. The synthetic versatility of the thiophene ring allows for the creation of large and diverse compound libraries for high-throughput screening. The provided protocols and data serve as a foundational guide for researchers aiming to explore the rich chemical space of thiophene derivatives in their drug discovery programs. Further investigation into structure-activity relationships will be crucial for the development of next-generation thiophene-based therapeutics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiophene Derivative Derivatization and Biological Screening in Anticancer Drug Discovery

Introduction

Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Possessing a five-membered ring containing a sulfur atom, the thiophene scaffold is a versatile building block for the synthesis of novel compounds with a wide range of biological functions, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][5][6] This document provides detailed application notes and protocols for the derivatization of the thiophene core and the subsequent biological screening of its derivatives, with a particular focus on their evaluation as potential anticancer agents.

The derivatization of the thiophene ring allows for the modulation of its physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. By strategically introducing various substituents at different positions of the thiophene ring, researchers can explore the structure-activity relationships (SAR) to optimize the biological activity and selectivity of these compounds.[5][7][8][9]